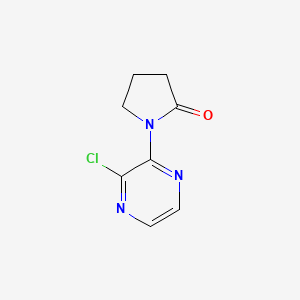

1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one

描述

属性

CAS 编号 |

720692-53-5 |

|---|---|

分子式 |

C8H8ClN3O |

分子量 |

197.62 g/mol |

IUPAC 名称 |

1-(3-chloropyrazin-2-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C8H8ClN3O/c9-7-8(11-4-3-10-7)12-5-1-2-6(12)13/h3-4H,1-2,5H2 |

InChI 键 |

RYWLMDCSPUTEGA-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)N(C1)C2=NC=CN=C2Cl |

产品来源 |

United States |

相似化合物的比较

Structural Analogues and Substitution Patterns

A. 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

- Structure: Differs in the substitution of the pyrrolidinone ring with a quinoxaline (a bicyclic aromatic system with two nitrogen atoms) instead of a chloropyrazine.

- This may increase binding affinity to biological targets, as seen in antimicrobial studies .

- Synthesis : Prepared via green procedures using diethylmalonate and lithium chloride, highlighting differences in synthetic accessibility compared to the target compound’s chloropyrazine-based route .

B. 1-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}pyrrolidin-2-one

- Structure: Features a piperazine ring linked via a propyl chain to the pyrrolidinone core.

- Activity: Demonstrates high affinity for α₁-adrenoceptors (pKi = 7.13) and antiarrhythmic effects (ED₅₀ = 1.0 mg/kg), attributed to the piperazine moiety’s role in receptor binding .

C. 1-(2-Aminophenyl)pyrrolidin-2-one (CAS: 14453-65-7)

- Structure: Substituted with an aminophenyl group instead of chloropyrazine.

- Properties: The amino group introduces hydrogen-bonding capacity and basicity, enhancing solubility but reducing lipophilicity (logP ≈ 0.5 vs. 0.5 for the target compound). This derivative is explored in medicinal chemistry for its versatility in forming Schiff bases .

Physicochemical and Pharmacological Comparisons

Key Observations :

- Lipophilicity : Piperazine-containing derivatives (e.g., 1-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}pyrrolidin-2-one) exhibit higher logP values, favoring membrane permeability and CNS penetration .

- Electrophilicity: The chloropyrazine group in the target compound may enhance reactivity in nucleophilic substitution reactions compared to fluorophenyl or aminophenyl analogues .

- Biological Targets: Substitutions dictate target specificity; chloropyrazine derivatives are prioritized in metabolic receptor modulation, while piperazine derivatives target adrenoceptors .

Stability and Reactivity

- Lactam Ring : The pyrrolidin-2-one core is prone to hydrolysis under strong acidic/basic conditions, a common trait shared across analogues .

准备方法

Reaction of Diarylimines with 2,3-Dichloropyrazine

A patented method describes the preparation of C-pyrazine-methylamine derivatives via the reaction of diarylimines with 2,3-dichloropyrazine in the presence of a base. While the primary product is a methanamine derivative, this intermediate can undergo further cyclization or hydrolysis to yield 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one. The process involves:

-

Imine Formation : A diarylimine is synthesized by reacting diphenylmethylamine with an aryl aldehyde in solvents like THF or 1,4-dioxane.

-

Nucleophilic Substitution : The imine reacts with 2,3-dichloropyrazine in the presence of potassium carbonate or cesium carbonate at 20–130°C.

-

Hydrolysis : The resulting product is treated with hydrochloric acid or sodium hydroxide to cleave protective groups, yielding the target compound.

This method achieves an overall yield of ≥50% and avoids lacrymatory halomethyl pyrazine intermediates, enhancing safety.

Condensation with Proline Derivatives

Acalabrutinib Intermediate Synthesis

In the synthesis of acalabrutinib, (3-chloropyrazin-2-yl)methanamine hydrochloride is condensed with Cbz-protected L-proline using HATU and triethylamine. Although the primary product is a carbamate intermediate, this route demonstrates the feasibility of coupling pyrrolidinone moieties with chloropyrazine systems. Key steps include:

-

Coupling Reaction : (3-Chloropyrazin-2-yl)methanamine reacts with Z-Pro-OH (Cbz-proline) in DMF, forming an amide bond.

-

Cyclization : Intramolecular cyclization using phosphorus oxychloride generates an imidazo[1,5-a]pyrazine core.

-

Functionalization : Subsequent bromination and amination steps modify the heterocycle, showcasing adaptability for derivative synthesis.

While this method focuses on a pharmaceutical intermediate, it provides foundational insights into pyrrolidinone-pyrazine coupling strategies.

Direct Cyclization of Amino-Pyrazine Precursors

Hydrolysis of Carbamate-Protected Intermediates

A scalable approach involves the hydrolysis of tert-butyl (6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-yl)carbamate. Although developed for antiviral agents, this method highlights reaction conditions applicable to this compound:

-

Protection : A Boc group is introduced using Boc anhydride and DMAP in dichloromethane.

-

Deprotection : Treatment with methanolic HCl removes the Boc group, yielding the free amine.

-

Cyclization : The amine undergoes intramolecular lactamization in polar aprotic solvents (e.g., DMF) to form the pyrrolidin-2-one ring.

This route achieves a purity of >95% and is compatible with diverse substituents on the pyrazine ring.

Optimization Strategies for Industrial Production

Solvent and Temperature Effects

Catalytic Enhancements

-

Base Catalysts : Potassium carbonate improves nucleophilic substitution efficiency, while cesium carbonate enhances steric accessibility.

-

Acid Catalysts : Hydrochloric acid facilitates rapid hydrolysis without degrading the pyrrolidinone ring.

Analytical Characterization and Quality Control

Spectroscopic Validation

常见问题

Q. What are the key synthetic routes for 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves reductive amination of 1-(3-chloropyrazin-2-yl)ethanone using sodium cyanoborohydride (NaBH3CN) and ammonium acetate (NH4OAc) in ethanol, followed by purification via column chromatography. For example, a 43% yield was achieved for a related benzamide derivative under these conditions . To optimize yields:

- Use excess NH4OAc (e.g., 15:1 molar ratio relative to the ketone) to drive the reaction equilibrium.

- Monitor reaction progress with TLC (e.g., PE:EtOAc = 3:1, Rf = 0.45) to avoid over-reduction or side reactions.

- Purify intermediates rigorously to prevent contamination in subsequent steps.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep the compound in a tightly sealed container in a dry, well-ventilated area. Opened containers should be resealed immediately to prevent moisture absorption or oxidation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .

- First Aid : In case of skin contact, wash with soap and water. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Core Modifications : Introduce substituents at the pyrrolidin-2-one ring (e.g., fluorination at the phenyl group) or pyrazine moiety (e.g., replacing chlorine with other halogens) to assess electronic effects.

- Pharmacological Assays : Test derivatives for α1-adrenolytic activity using in vivo models (e.g., antiarrhythmic effects in rodents) and in vitro receptor-binding assays. For example, S-61 and S-73 derivatives showed dose-dependent hypotensive effects in preclinical studies .

- Data Analysis : Compare IC50 values and binding affinities to identify critical structural motifs. Use molecular docking to predict interactions with target receptors like α1-adrenergic subtypes .

Q. What advanced analytical techniques are suitable for characterizing polymorphic forms or impurities in this compound?

- Methodological Answer :

- XRPD : X-ray powder diffraction can identify polymorphs. For instance, a derivative in a related study showed distinct peaks at 2θ = 8.5°, 12.3°, and 17.8° with intensities >30% .

- HPLC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to detect trace impurities (e.g., unreacted intermediates) .

- NMR : 13C NMR can confirm regioselectivity in functionalized derivatives, such as chlorination at the pyrazine C3 position .

Q. How can contradictions in catalytic efficiency for heterocyclic functionalization be resolved?

- Methodological Answer :

- Comparative Studies : Test iodine (e.g., 10 mol% in EtOH for domino reactions ) against transition-metal catalysts (e.g., Pd/C for cross-coupling). Document yields, reaction times, and byproduct profiles.

- Mechanistic Probes : Use isotopic labeling (e.g., D2O in kinetic studies) to identify rate-determining steps. For example, iodine may act via halogen-bond activation, while metals rely on oxidative addition .

- Statistical Analysis : Apply Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. Multivariate analysis can reveal interactions between parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。